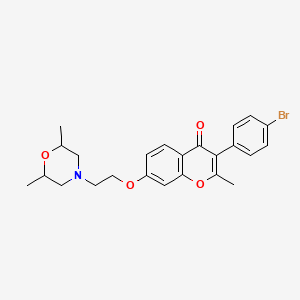

![molecular formula C14H17N3O3S B2593612 N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-44-0](/img/structure/B2593612.png)

N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides, which is a part of your compound, are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, including the pharmaceutical industry .

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under certain conditions .Chemical Reactions Analysis

The chemical reactions involving benzamides would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions due to the presence of the amide functional group .Physical and Chemical Properties Analysis

Benzamides are generally solids . The exact physical and chemical properties would depend on the specific substituents attached to the benzene ring and the amide group.Aplicaciones Científicas De Investigación

Crystal Structure and Biological Studies

The research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which are closely related to N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide, reveals significant findings in both structural and biological aspects. These derivatives have been synthesized and characterized through spectral studies and single-crystal X-ray diffraction methods. They exhibit intermolecular hydrogen bonds crucial in forming ring motifs. Notably, these compounds have demonstrated good antibacterial and potent antioxidant activities against Staphylococcus aureus (Karanth et al., 2019).

Anticancer Potential

A series of N-substituted benzamides, similar in structure to this compound, have been explored for their anticancer properties. These compounds were synthesized and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Most compounds displayed moderate to excellent anticancer activity, some surpassing the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Characterization in Medicinal Chemistry

In medicinal chemistry, compounds related to this compound have been synthesized and characterized. These compounds have been evaluated for anticancer activities, showcasing significant potential, especially in breast cancer treatment (Salahuddin et al., 2014).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives, closely related to the compound , demonstrates their efficacy as corrosion inhibitors for mild steel in sulfuric acid. These studies involve various methods, including gravimetric, electrochemical, and computational techniques, suggesting the potential for industrial applications (Ammal et al., 2018).

In Vitro Antidiabetic Screening

N-substituted derivatives have been synthesized and characterized for their potential antidiabetic properties. The in vitro antidiabetic activity was evaluated using α-amylase inhibition assays, indicating the medical research potential of such compounds (Lalpara et al., 2021).

Antimicrobial and Antiviral Activities

Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and antiviral activities. These studies indicate potential applications in treating infectious diseases, including influenza (Hebishy et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-2-19-8-9-21-14-17-16-12(20-14)10-15-13(18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXOEOHAXMNPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)

![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)

![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)

![2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2593548.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)

![(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B2593551.png)